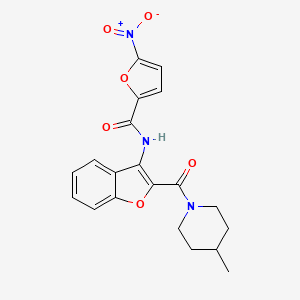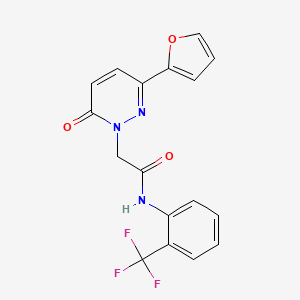![molecular formula C25H23ClN4OS B11278002 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 476485-82-2](/img/structure/B11278002.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This is usually done by reacting the triazole intermediate with thiol compounds under suitable conditions.
Acetamide Formation: The final step is the formation of the acetamide group. This can be accomplished by reacting the sulfanyl-triazole intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環または芳香環を標的にすることができ、ジヒドロまたはテトラヒドロ誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、適切な条件(例:酸性または塩基性環境)下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: ジヒドロまたはテトラヒドロ誘導体。
置換: 使用される試薬に応じて、様々な置換誘導体。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は様々な修飾を可能にするため、有機合成における汎用性の高い中間体となっています。
生物学
生物学的に、この化合物は、抗菌剤または抗真菌剤としての潜在的な応用があります。そのトリアゾール環は生物活性が知られており、新規薬剤の開発に利用することができます。
医学
医学では、この化合物は、抗炎症剤または抗癌剤としての可能性について調査される可能性があります。トリアゾール環とスルファニル基の存在は、これらの疾患に関与する生物学的標的に作用する可能性があることを示唆しています。
産業
産業的には、この化合物は、新素材の開発や、他の貴重な化学物質の合成のための前駆体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has potential applications as an antimicrobial or antifungal agent. Its triazole ring is known for its biological activity, which can be exploited in the development of new drugs.
Medicine
In medicine, the compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the triazole ring and the sulfanyl group suggests that it might interact with biological targets involved in these diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
2-{[5-(4-クロロフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を含む可能性が高いです。トリアゾール環は酵素または受容体に結合して、その活性を阻害することができます。スルファニル基は、タンパク質のチオール基との相互作用によって、化合物の生物活性を調節する役割を果たしている可能性もあります。
類似化合物との比較
類似化合物
フルコナゾール: 抗真菌剤として使用される別のトリアゾール誘導体。
イトラコナゾール: より広いスペクトルを持つトリアゾール抗真菌剤。
ボリコナゾール: 重篤な真菌感染症の治療に使用されるトリアゾール。
独自性
これらの類似化合物と比較して、2-{[5-(4-クロロフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3,5-ジメチルフェニル)アセトアミドは、スルファニル基とトリアゾール環の組み合わせ、および特定の芳香族置換など、特定の構造的特徴を持つため、ユニークです。
特性
CAS番号 |
476485-82-2 |
|---|---|
分子式 |
C25H23ClN4OS |
分子量 |
463.0 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-16-4-10-22(11-5-16)30-24(19-6-8-20(26)9-7-19)28-29-25(30)32-15-23(31)27-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,27,31) |
InChIキー |
JTRHAOROCDYOMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Chloro-2-methylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11277935.png)
![2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11277937.png)
![2-{[6-(5-Methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11277945.png)

![N-(2,2-diethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11277966.png)
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B11277968.png)




![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline](/img/structure/B11277993.png)

![5,5-dimethyl-14-(2-methylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11277996.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B11278008.png)
